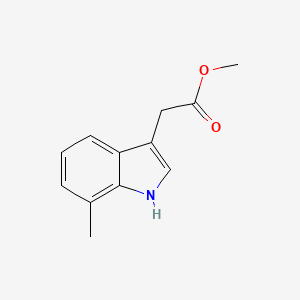

Methyl 7-Methylindole-3-acetate

CAS No.:

Cat. No.: VC16488958

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | methyl 2-(7-methyl-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3 |

| Standard InChI Key | RFPRDMVIHONZHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 7-methylindole-3-acetate features a bicyclic indole scaffold substituted at the 7-position with a methyl group and at the 3-position with a methyl acetate moiety. The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the methyl group at C7 and the acetoxy group at C3 introducing steric and electronic modifications . The ester functional group () confers moderate polarity, while the methyl substituent enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3-AA = 2.2) .

Systematic and Common Names

The IUPAC name for this compound is methyl 2-(7-methyl-1H-indol-3-yl)acetate . Alternative designations include:

-

7-Methylindole-3-acetic acid methyl ester

-

Methyl 7-Methylindole-3-acetate (colloquial shorthand)

The SMILES notation and InChIKey provide unambiguous representations for database searches .

Synthesis and Production

Synthetic Routes

The synthesis of methyl 7-methylindole-3-acetate typically proceeds via esterification of 2-(7-methyl-1H-indol-3-yl)acetic acid , the corresponding carboxylic acid precursor. A standard protocol involves:

-

Acid Activation: Treating the carboxylic acid with thionyl chloride () to form the acyl chloride intermediate.

-

Nucleophilic Acyl Substitution: Reacting the acyl chloride with methanol () in the presence of a base (e.g., pyridine) to yield the methyl ester .

Purification and Characterization

Post-synthesis purification often utilizes column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To verify molecular ion peaks at m/z 203 (M) .

-

Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the ester methyl group ( 3.7 ppm, 3H) and aromatic protons ( 6.8–7.4 ppm) .

Physicochemical Properties

Computed and Experimental Data

Table 1 summarizes critical physicochemical parameters derived from PubChem and experimental analyses:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 203.24 g/mol | PubChem 2.1 |

| XLogP3-AA | 2.2 | XLogP3 3.0 |

| Topological Polar Surface Area | 42.1 Ų | Cactvs 3.4.8.18 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |

The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility align with its partition coefficient .

Stability and Reactivity

Methyl 7-methylindole-3-acetate is stable under ambient conditions but may hydrolyze in alkaline media to regenerate the carboxylic acid . Light-sensitive storage recommendations are absent in literature, suggesting photostability under standard handling.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (hypothesized based on structure):

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl):

C NMR:

Biological Activity and Applications

Agricultural and Industrial Uses

The compound’s ester group may enhance penetration into lipid membranes, suggesting utility as a plant growth regulator or pesticide adjuvant .

Related Compounds

2-(7-Methyl-1H-indol-3-yl)acetic Acid

The carboxylic acid precursor (CAS 5435-36-9) exhibits higher polarity (TPSA = 63.3 Ų) and reduced lipophilicity (XLogP3-AA = 1.5) , impacting bioavailability.

Methyl 2-(1H-Indole-3-carboxamido)acetate

This amide derivative (PMC3052031 ) replaces the ester with a carboxamide, altering hydrogen-bonding capacity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume